VEGFR-2 Kinase Inhibition Potential: Benchmarking Against the 3,4-Dimethoxyphenyl Sulfonamide Class
While direct VEGFR-2 IC₅₀ data for CAS 1797277-15-6 have not been published in the peer-reviewed literature, the compound incorporates the identical 3,4-dimethoxyphenyl pharmacophore that drives VEGFR-2 inhibition in a closely related sulfonamide series reported by Ghorab et al. (2016). In that series, 17 sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety displayed VEGFR-2 IC₅₀ values ranging from 0.08 to 0.93 µM, with the best compound (a thiadiazole benzenesulfonamide) achieving an IC₅₀ of 0.08 µM compared to the reference inhibitor dasatinib (IC₅₀ = 0.18 µM) [1]. The 2-ethoxy and 5-methyl substituents present in CAS 1797277-15-6 are absent in the Ghorab series, suggesting a structurally distinct chemotype within the same pharmacophoric class. Procurement of CAS 1797277-15-6 is therefore justified for SAR expansion studies aiming to interrogate whether the ethoxy-methyl substitution pattern enhances or attenuates VEGFR-2 affinity relative to the established 3,4-dimethoxyphenyl sulfonamide baseline [2].
| Evidence Dimension | VEGFR-2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; candidate for SAR profiling |
| Comparator Or Baseline | Class benchmark: Thiadiazole benzenesulfonamide with 3,4-dimethoxyphenyl moiety (IC₅₀ = 0.08 µM); Dasatinib reference (IC₅₀ = 0.18 µM); Class range: 0.08–0.93 µM across 17 analogs [1] |
| Quantified Difference | Unknown; ethoxy-methyl substitution pattern represents an unexplored vector within this pharmacophore class |
| Conditions | In vitro VEGFR-2 kinase inhibition assay; molecular docking on VEGFR-2 active site (PDB entry unspecified) |
Why This Matters
For procurement decisions in oncology drug discovery, access to a structurally novel chemotype within a validated pharmacophore class enables exploration of underexamined substitution vectors that may yield improved selectivity or pharmacokinetic properties.
- [1] Ghorab, M. M., et al. (2016). Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors. Chemical and Pharmaceutical Bulletin, 64(12), 1747–1754. IC₅₀ range: 0.08–0.93 µM. View Source
- [2] Kuujia. Cas no 1797277-15-6. Notes relevance to kinase inhibition and receptor binding studies. View Source
